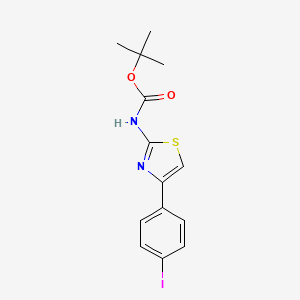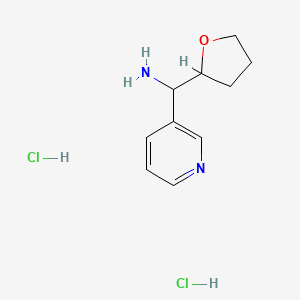
1-(Oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride is a chemical compound that features a pyridine ring and an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor.
Attachment of the Pyridine Ring: This step involves the formation of a carbon-nitrogen bond between the oxolane ring and the pyridine ring, often through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-(Oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine or oxolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce secondary or tertiary amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for certain receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(Oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(Pyridin-3-yl)methanamine: Lacks the oxolane ring, which may affect its reactivity and biological activity.
1-(Oxolan-2-yl)methanamine: Lacks the pyridine ring, which may influence its chemical properties and applications.
Uniqueness
1-(Oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride is unique due to the presence of both the oxolane and pyridine rings, which confer distinct chemical and biological properties
属性
分子式 |
C10H16Cl2N2O |
|---|---|
分子量 |
251.15 g/mol |
IUPAC 名称 |
oxolan-2-yl(pyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c11-10(9-4-2-6-13-9)8-3-1-5-12-7-8;;/h1,3,5,7,9-10H,2,4,6,11H2;2*1H |
InChI 键 |
YPVCCJSKQCCAJZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)C(C2=CN=CC=C2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



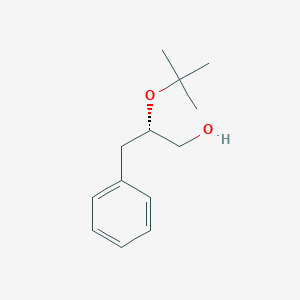

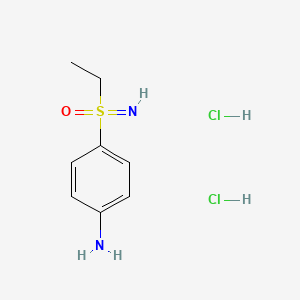
![6-Acetyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15305771.png)

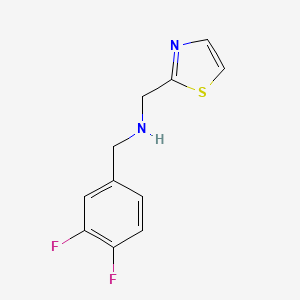
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B15305791.png)


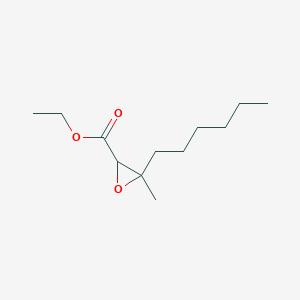
![tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15305806.png)
![Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate](/img/structure/B15305818.png)
